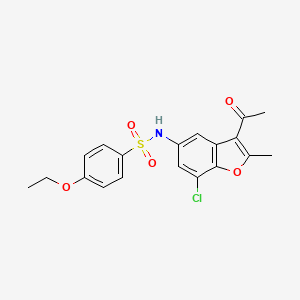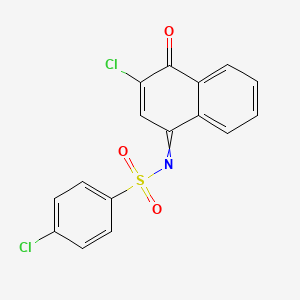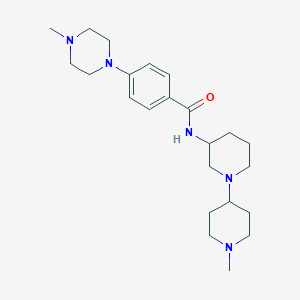
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by researchers at the National Cancer Institute in the United States and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide can induce cell death in cancer cells and slow the growth of tumors.
Biochemical and Physiological Effects
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell death by activating a process called apoptosis, and can also inhibit the growth and survival of cancer cells by blocking the activity of certain signaling pathways. Additionally, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are needed to support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting the growth of breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cancer cells. Additionally, its potential for use in human patients is still being studied, and more clinical trials are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for use in cancer treatment. Finally, there is interest in studying the potential use of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in other types of cancer, beyond breast cancer.
Métodos De Síntesis
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the reaction of 7-chloro-3-methyl-2-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-14-5-7-15(8-6-14)27(23,24)21-13-9-16-18(11(2)22)12(3)26-19(16)17(20)10-13/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFLGQKSSGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)

![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)